molecular formula C14H11Cl2NNaO2+ B1670476 Diclofenac sodium CAS No. 15307-79-6

Diclofenac sodium

カタログ番号 B1670476
CAS番号: 15307-79-6
分子量: 318.1 g/mol
InChIキー: KPHWPUGNDIVLNH-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diclofenac sodium is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild-to-moderate pain and helps to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . It is available in various forms including oral tablets, topical gels, and injections .


Synthesis Analysis

The current industrial method for the synthesis of diclofenac sodium uses 2,6-dichloro-N-diphenylaniline as a key intermediate, obtained via a Smiles rearrangement followed by an amide hydrolysis . A new integrated six-step continuous flow process for the synthesis of diclofenac sodium has been developed, starting from aniline and chloroacetic acid .


Molecular Structure Analysis

The crystal structure of the anhydrous form of diclofenac sodium (DIC-Na) and the structural relationship among the anhydrate and hydrated forms have been analyzed using single-crystal X-ray diffraction (XRD) . The addition of two chlorine groups in the ortho position of the phenyl ring locks the ring in maximal torsion which is related to increased potency .


Chemical Reactions Analysis

Diclofenac sodium undergoes photocatalytic oxidation under UV-A light in the presence of TiO2, leading to its degradation . The reaction involves the formation of several intermediate products, which are eventually mineralized to CO2 and water .


Physical And Chemical Properties Analysis

Diclofenac sodium is a white or slightly yellowish crystalline powder and is sparingly soluble in water at 25°C . Its molecular formula is C14H10Cl2NNaO2 and the molecular weight is 318.13 g/mol .

科学的研究の応用

1. Solid-State Dehydration Mechanism of Diclofenac Sodium Salt Hydrates

  • Summary of Application: This study focuses on the solid-state dehydration mechanism of Diclofenac Sodium (DIC-Na) salt hydrates. DIC-Na is used in a sodium salt form and has been reported to form several hydrate forms .
  • Methods of Application: The study involved the analysis of DIC-Na anhydrate using single-crystal X-ray diffraction (XRD). Additional experiments included simultaneous powder XRD and differential scanning calorimetry, thermogravimetry, dynamic vapor sorption measurements, and a comparison of the crystal structures .
  • Results or Outcomes: The study found that the dehydration of the 4.75-hydrate form occurs in two steps. The first step involves the loss of only water molecules that were not coordinated to Na+ ions, leading to the formation of the 3.5-hydrate while retaining alternating layered structures. The subsequent dehydration step into the anhydrous phase accompanied a substantial structural reconstruction .

2. Catalytic Degradation of Diclofenac Sodium in Water

  • Summary of Application: This research focuses on the catalytic degradation of Diclofenac Sodium in water using Fe2+/Persulfate, Fe2+/Peroxymonosulfate and Fe2+/H2O2 processes .
  • Methods of Application: The study used homogeneous catalytic advanced oxidation processes for the degradation of Diclofenac Sodium in water, without using UV-C light .
  • Results or Outcomes: About 89%, 82% and 54% Diclofenac Sodium was decomposed by Fe2+/persulfate, Fe2+/peroxymonosulfate and Fe2+/H2O2, respectively, in 60 min. The degradation efficiency of Diclofenac Sodium was significantly affected in the presence of various anions .

3. Use of Diclofenac Sodium in Clinical Settings

  • Summary of Application: Diclofenac Sodium is used in the clinical setting to treat and manage patients with inflammation-related conditions .
  • Methods of Application: The application of Diclofenac Sodium in this context involves its administration as a medication to patients .
  • Results or Outcomes: The outcomes of this application are the management and treatment of inflammation-related conditions in patients .

4. Design of Nanoparticles Entrapping Diclofenac Sodium

  • Summary of Application: This research focuses on the design of nanoparticles entrapping Diclofenac Sodium .
  • Methods of Application: The study involves the use of systems of Diclofenac Sodium microspheres, based on sodium alginate, obtained by inotrope gelation method .
  • Results or Outcomes: The use of these systems has improved the in vitro release profile of Diclofenac Sodium .

5. Formulation of Diclofenac Sodium Fast Disintegrating Tablets

  • Summary of Application: This research focuses on the design and formulation of fast-disintegrating tablets using Diclofenac Sodium .
  • Methods of Application: The study involves the formulation of a tablet by using powder from Corn silk which disintegrates, dissolves rapidly, thereby gives rapid onset of action .
  • Results or Outcomes: The results of this study are the successful formulation of fast-disintegrating tablets of Diclofenac Sodium .

Safety And Hazards

Diclofenac sodium is toxic if swallowed and harmful in contact with skin . It can cause serious eye irritation and is suspected of damaging fertility or the unborn child . Long-term use can cause damage to organs such as the cardiovascular system, gastrointestinal tract, liver, and renal system .

特性

IUPAC Name

sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHWPUGNDIVLNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037208
Record name Diclofenac sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diclofenac sodium

CAS RN

15307-79-6
Record name Diclofenac sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclofenac sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICLOFENAC SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTG126297Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diclofenac sodium
Reactant of Route 2
Reactant of Route 2
Diclofenac sodium
Reactant of Route 3
Reactant of Route 3
Diclofenac sodium
Reactant of Route 4
Diclofenac sodium
Reactant of Route 5
Reactant of Route 5
Diclofenac sodium
Reactant of Route 6
Reactant of Route 6
Diclofenac sodium

Citations

For This Compound
83,800
Citations
DW Scholer, EC Ku, I Boettcher, A Schweizer - The American journal of …, 1986 - Elsevier
… Diclofenac sodium is the active ingredient in Voltaren, a nonsteroidal anti-inflammatory drug … nonsteroidal anti-inflammatory drugs, Diclofenac sodium acts by potent cyclo-oxygenase …
Number of citations: 178 www.sciencedirect.com
RE Small - Clinical pharmacy, 1989 - europepmc.org
The pharmacology, pharmacokinetics, clinical efficacy, adverse effects, and dosage of diclofenac sodium are reviewed. Diclofenac, the first nonsteroidal anti-inflammatory agent (NSAID…
Number of citations: 227 europepmc.org
CM Adeyeye, PK Li - Analytical profiles of drug substances, 1990 - Elsevier
Publisher Summary This chapter discusses diclofenac sodium, a synthetic, nonsteroidal anti-inflammatory and analgesic compound is an odorless, white to off-white crystalline, slightly …
Number of citations: 93 www.sciencedirect.com
PA Todd, EM Sorkin - Drugs, 1988 - Springer
… Diclofenac sodium in the treatment of primary nocturnal enuresis: double-blind crossover study. Clinical and Experimental Pharmacology and Physiology 13: 139–142, 1986b …
Number of citations: 736 link.springer.com
RN Brogden, RC Heel, GE Pakes, TM Speight… - Drugs, 1980 - Springer
… in patients with osteoarthritis diclofenac sodium is comparable in … Pharmacology: Diclofenac sodium has been shown to be active in … Diclofenac sodium has been demonstrated to have …
Number of citations: 345 link.springer.com
ME Palomo, MP Ballesteros, P Frutos - Journal of Pharmaceutical and …, 1999 - Elsevier
… to an active substance (diclofenac sodium) when it is treated … it is commercially available as diclofenac sodium [3]. This … Secondly, diclofenac sodium undergoes an intramolecular …
Number of citations: 120 www.sciencedirect.com
R Menasse, PR Hedwall, J Kraetz… - Scandinavian Journal …, 1978 - Taylor & Francis
… In animal experiments diclofenac sodium is characterised by a … that of unchanged diclofenac sodium and is comparable to … With diclofenac sodium (Voltaren@) a new type of non-steroid …
Number of citations: 316 www.tandfonline.com
JV Willis, MJ Kendall, RM Flinn, DP Thornhill… - European journal of …, 1979 - Springer
… The pharmacologic and clinical properties of diclofenac sodium have recently been described [9]. … In the present study the pharmacokinetics of diclofenac sodium are examined after …
Number of citations: 342 link.springer.com
MS El-Samaligy, SA Yahia, EB Basalious - International Journal of …, 2004 - Elsevier
… Diclofenac sodium is an example of drugs, which are subject … Moreover, peroral administration of diclofenac sodium results … is to formulate diclofenac sodium buccoadhesive discs that …
Number of citations: 134 www.sciencedirect.com
EC Ku, W Lee, HV Kothari, DW Scholer - The American journal of medicine, 1986 - Elsevier
… Diclofenac sodium acts, as do most nonsteroidal anti… cells or macrophages with diclofenac sodium effectively reduces … experimental ,evidence that diclofenac sodium functions as a …
Number of citations: 256 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。